molecular formula C12H7ClN2 B3335834 6-Chlorobenzo[C][1,8]naphthyridine CAS No. 1416438-36-2

6-Chlorobenzo[C][1,8]naphthyridine

Cat. No. B3335834
CAS RN: 1416438-36-2
M. Wt: 214.65
InChI Key: DKUJCKVKOUSTPO-UHFFFAOYSA-N
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Description

“6-Chlorobenzo[C][1,8]naphthyridine” is a heterocyclic compound with the molecular formula C12H7ClN2 . It has a molecular weight of 214.65 . The compound is a light-red to brown solid .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “6-Chlorobenzo[C][1,8]naphthyridine”, has been achieved through various methods. One of the recent achievements includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The InChI code for “6-Chlorobenzo[C][1,8]naphthyridine” is 1S/C12H7ClN2/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H .


Physical And Chemical Properties Analysis

“6-Chlorobenzo[C][1,8]naphthyridine” is a light-red to brown solid . It has a molecular weight of 214.65 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chlorobenzo[C][1,8]naphthyridine is an important class of heterocyclic compounds due to their diverse biological activities . They are used in the synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Many more are under clinical investigations .

Ligands and Components of Light-Emitting Diodes

This class of heterocycles finds use as ligands and components of light-emitting diodes , dye-sensitized solar cells , molecular sensors , or self-assembly host–guest systems .

Anticancer Properties

1,6-naphthyridines, which 6-Chlorobenzo[C][1,8]naphthyridine belongs to, are pharmacologically active, with a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .

Anti-Human Immunodeficiency Virus (HIV) Properties

1,6-naphthyridines have shown potential as anti-HIV agents .

Anti-Microbial Properties

1,6-naphthyridines have demonstrated anti-microbial activities .

Analgesic Properties

1,6-naphthyridines have been used for their analgesic (pain-relieving) properties .

Anti-Inflammatory and Anti-Oxidant Activities

1,6-naphthyridines have shown anti-inflammatory and anti-oxidant activities .

Safety and Hazards

The safety information for “6-Chlorobenzo[C][1,8]naphthyridine” includes hazard statements H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Future Directions

Naphthyridines, including “6-Chlorobenzo[C][1,8]naphthyridine”, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Therefore, future research may focus on developing more eco-friendly, safe, and atom-economical approaches for their synthesis .

properties

IUPAC Name

6-chlorobenzo[c][1,8]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJCKVKOUSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287367
Record name Benzo[c][1,8]naphthyridine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzo[C][1,8]naphthyridine

CAS RN

1416438-36-2
Record name Benzo[c][1,8]naphthyridine, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416438-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c][1,8]naphthyridine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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